![molecular formula C14H17N3 B1369906 1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole CAS No. 1009075-42-6](/img/structure/B1369906.png)

1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

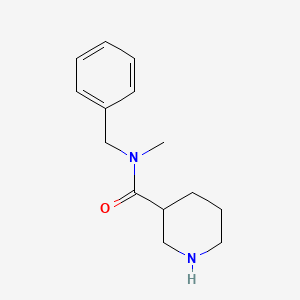

“1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole” is a chemical compound with the molecular formula C14H17N3 . It is a part of a family of tropane alkaloids, which are known for their wide array of interesting biological activities .

Synthesis Analysis

The synthesis of compounds like “this compound” often involves enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

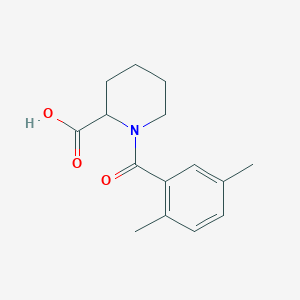

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by an 8-azabicyclo[3.2.1]octane scaffold . This structure is the central core of the family of tropane alkaloids .

Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds often involve oxidative Mannich reactions . These reactions can be used to construct 8-azabicyclo[3.2.1]octanes .

Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 227.31 .

Aplicaciones Científicas De Investigación

5-HT4 Receptor Agonism

One significant area of research involving 1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole derivatives is their activity at the 5-HT4 receptor. For example, compounds such as BIMU 1 and BIMU 8 have been shown to act as potent, albeit partial, agonists at the 5-HT4 receptor, particularly in the rat oesophagus. This research illustrates the potential of these compounds in modulating serotonergic transmission (Baxter & Clarke, 1992).

Synthesis and Reaction Studies

Another aspect of research is focused on the synthesis and reactions of benzimidazole derivatives. For instance, the recyclization of enamino ketones leading to 6-azabicyclo[3.2.1]-oct-6-en-8-ones and their subsequent reactions with nucleophilic reagents have been studied, highlighting the chemical versatility and potential applications of these compounds in various fields (Reznikov, Urzhuntseva, & Volodarskii, 1991).

Pharmacological Investigations

Pharmacological investigations of benzimidazole derivatives have revealed their significance in various biological activities. For example, a study on carbamates derived from 8-methyl-8-azabicyclo[3.2.1]octan-3α-ol showed their pharmacological potential, underlined by in vitro and in vivo assays to evaluate 5-HT3 activity (Iriepa & Bellanato, 2011).

Antagonistic Properties

Research has also delved into the antagonistic properties of certain benzimidazole derivatives. For instance, itasetron (a 5-HT3 receptor antagonist) demonstrated effectiveness in improving memory abilities in aged rats, suggesting potential therapeutic applications in cognitive disorders (Pitsikas & Borsini, 1996).

Spectroscopic and Crystallographic Studies

Spectroscopic and crystallographic studies of benzimidazole carbamates have also been conducted to understand their structural properties. Such studies provide valuable insights into the molecular configuration and potential applications of these compounds in various scientific fields (Iriepa et al., 2004).

Anxiolytic Effects in Animal Models

Benzimidazole derivatives have also been studied for their anxiolytic effects in various animal models. For instance, DAU 6215, another 5-HT3 receptor antagonist, was shown to reduce aversion and aggressiveness in different animal models, indicating its potential in treating anxiety-related disorders (Borsini et al., 1993).

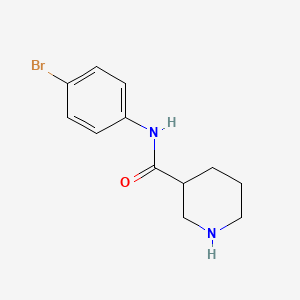

Antibacterial Properties

Studies have also explored the antibacterial properties of benzimidazole derivatives. For instance, bridged bicyclic analogues of C7-piperazine in quinolone and naphthyridine antibacterials have shown effectiveness against various Gram-negative and Gram-positive organisms, indicating the potential of these derivatives in antibacterial therapies (Kiely et al., 1991).

Direcciones Futuras

The future research directions for “1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole” and similar compounds could involve further exploration of their biological activities and potential applications . Additionally, the development of more efficient and selective synthetic methods for these compounds could be a valuable area of research .

Propiedades

IUPAC Name |

1-(8-azabicyclo[3.2.1]octan-3-yl)benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-2-4-14-13(3-1)15-9-17(14)12-7-10-5-6-11(8-12)16-10/h1-4,9-12,16H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOZBBGHZSRLBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2)N3C=NC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4H,5H,6H,7H-Thieno[3,2-C]pyridin-5-ylcarbonyl}piperidine](/img/structure/B1369831.png)

![2-{4H,5H,6H,7H-Thieno[3,2-C]pyridin-5-ylcarbonyl}piperidine](/img/structure/B1369833.png)

![4-{4H,5H,6H,7H-Thieno[3,2-C]pyridin-5-ylcarbonyl}piperidine](/img/structure/B1369835.png)

![2-Benzo[1,3]dioxol-5-YL-oxazole-4-carboxylic acid](/img/structure/B1369848.png)